[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid
Overview
Description
Scientific Research Applications
Recent Advances in Cyclohexene Oxidation
Cyclohexene oxidation can yield a variety of products depending on the oxidation depth and reaction sites, such as 7-oxabicyclo[4.1.0]heptane and cyclohex-2-en-1-one. These products are significant intermediates in the chemical industry. Selective oxidation of cyclohexene is highly valuable for both academic and industrial applications, aiming for specific targeted products through controlled reactions. Recent studies highlight the importance of choosing appropriate oxidants for achieving selectivity in the oxidation process (Cao et al., 2018).
Catalytic Oxidation of Cyclohexane
The oxidation of cyclohexane plays a crucial role in the industrial production of cyclohexanol and cyclohexanone, collectively known as ketone-alcohol (KA) oil, which are precursors for nylon production. A comprehensive review covers various catalysts and conditions for cyclohexane oxidation, emphasizing the potential of metal and metal oxide catalysts for high selectivity and conversion. The use of hydrochloric acid as an additive has shown effectiveness in enhancing photocatalytic oxidation processes (Abutaleb & Ali, 2021).
Environmental Degradation of Pharmaceuticals
Advanced Oxidation Processes (AOPs) are employed to treat recalcitrant compounds in the environment, including pharmaceuticals. A review on the degradation of acetaminophen by AOPs provides insights into different kinetics, mechanisms, by-products, and their biotoxicity. The release of these compounds into the environment poses significant ecological risks, highlighting the importance of effective degradation methods (Qutob et al., 2022).
Physiology of Acetic Acid Bacteria in Fermentation
Acetic acid bacteria play a pivotal role in the production of vinegar and fermented beverages through oxidative fermentation. Their metabolism transforms various substrates into commercially valuable products, including the conversion of ethanol into acetic acid. This comprehensive review outlines the physiology of acetic acid bacteria and their biotechnological applications, reflecting on the production processes and health benefits associated with fermented products (Lynch et al., 2019).
Future Directions
properties
IUPAC Name |
2-(4-oxospiro[3H-chromene-2,1'-cyclohexane]-6-yl)oxyacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c17-13-9-16(6-2-1-3-7-16)21-14-5-4-11(8-12(13)14)20-10-15(18)19/h4-5,8H,1-3,6-7,9-10H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVARIMZVITILK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.